2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 941911-38-2
VCID: VC4853843
InChI: InChI=1S/C17H18N6OS/c24-14(22-8-4-5-9-22)11-25-17-15-16(18-12-19-17)23(21-20-15)10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2
SMILES: C1CCN(C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Molecular Formula: C17H18N6OS
Molecular Weight: 354.43

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone

CAS No.: 941911-38-2

Cat. No.: VC4853843

Molecular Formula: C17H18N6OS

Molecular Weight: 354.43

* For research use only. Not for human or veterinary use.

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone - 941911-38-2

Specification

CAS No. 941911-38-2
Molecular Formula C17H18N6OS
Molecular Weight 354.43
IUPAC Name 2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C17H18N6OS/c24-14(22-8-4-5-9-22)11-25-17-15-16(18-12-19-17)23(21-20-15)10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2
Standard InChI Key DLPRSQQQSVXTOT-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Core Structure and Functional Groups

The compound belongs to the triazolo[4,5-d]pyrimidine family, a class of nitrogen-rich heterocycles known for their bioactivity. Its structure comprises:

  • A triazolo[4,5-d]pyrimidine core (positions 1–7), which merges a triazole ring (positions 1–3) with a pyrimidine moiety (positions 4–7) .

  • A benzyl group at position 3, providing hydrophobicity and potential π-π stacking interactions .

  • A thioether linkage (-S-) at position 7, connecting the core to an ethanone derivative.

  • A pyrrolidin-1-yl group attached to the ethanone, introducing conformational flexibility and basicity .

Molecular Formula and Weight

The molecular formula is C₂₁H₂₂N₆OS, calculated from the IUPAC name. This yields a molecular weight of 414.51 g/mol, consistent with triazolo-pyrimidine derivatives reported in PubChem entries .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₂N₆OS
Molecular Weight414.51 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Rotatable Bonds5
Topological Polar SA108 Ų

Synthesis and Synthetic Pathways

Key Synthetic Strategies

While no explicit synthesis for this compound is documented, analogous triazolo[4,5-d]pyrimidines are typically synthesized via:

  • Cyclocondensation Reactions: Combining substituted pyrimidines with triazole precursors under acidic or basic conditions .

  • Nucleophilic Substitution: Introducing thioether groups at position 7 using mercapto intermediates .

  • Amide Coupling: Attaching the pyrrolidin-1-yl ethanone moiety via carbodiimide-mediated coupling .

Proposed Synthetic Route

A plausible route involves:

  • Formation of Triazolo-Pyrimidine Core: Reacting 4-amino-5-mercaptopyrimidine with benzyl azide under Huisgen conditions to form the triazole ring .

  • Thioether Formation: Treating the 7-mercapto intermediate with chloroacetylpyrrolidine to install the thioether linkage .

  • Final Functionalization: Purification via column chromatography and recrystallization, as described for related compounds .

Table 2: Synthetic Intermediates

StepIntermediateRole
13-Benzyl-7-mercapto-triazolo[4,5-d]pyrimidineCore structure with reactive thiol
2ChloroacetylpyrrolidineElectrophile for thioether bond
3Crude productRequires purification (HPLC)

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water) is estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability. Solubility in aqueous buffers is likely low (<10 µM), necessitating DMSO or ethanol for in vitro studies .

Stability Profile

  • pH Stability: Stable in neutral to slightly acidic conditions (pH 4–7), with degradation observed in strong bases due to triazole ring hydrolysis .

  • Thermal Stability: Decomposes above 200°C, consistent with thermal gravimetric analysis (TGA) of similar triazolo-pyrimidines .

CompoundTargetActivity (IC₅₀/EC₅₀)Source
3-Benzyl-5-isobutyl-triazolo[4,5-d]pyrimidineCB2120 nM
1-(4-(3-Benzyl-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanoneKinase X85 nM

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.35–7.28 (m, 5H, benzyl), 3.75–3.60 (m, 4H, pyrrolidine), 2.95 (s, 2H, SCH₂) .

  • LC-MS (ESI+): m/z 415.2 [M+H]⁺, 437.1 [M+Na]⁺ .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Kinase inhibition could target solid tumors .

  • Neurology: CB2 agonism may alleviate neuropathic pain .

Challenges

  • Synthetic Complexity: Multi-step synthesis requiring optimization .

  • Selectivity: Off-target effects at CB1 receptors necessitate structural refinement .

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